[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol
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Overview
Description
[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol: is a chemical compound with the molecular formula C7H10N2O2 It is characterized by the presence of an amino group attached to an oxazole ring, which is further connected to a cyclopropylmethanol moiety
Mechanism of Action
Target of Action
Oxazole derivatives, which [1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol is a part of, have been found to interact with a wide spectrum of biological targets . For instance, some oxazole derivatives have been evaluated for their antagonistic activity on the prostacyclin (IP) receptor .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or nitriles.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Cyclopropylmethanol Moiety: This step involves the reaction of the oxazole derivative with cyclopropylmethanol under suitable conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyclopropylmethanol moiety are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted cyclopropylmethanol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol: can be compared with other oxazole derivatives, such as and .
Other Amino-Oxazole Compounds: Compounds like and .
Uniqueness
The uniqueness of this compound lies in its specific combination of an amino-oxazole ring with a cyclopropylmethanol moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6-3-5(9-11-6)7(4-10)1-2-7/h3,10H,1-2,4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJOHNDAXQGSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=NOC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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